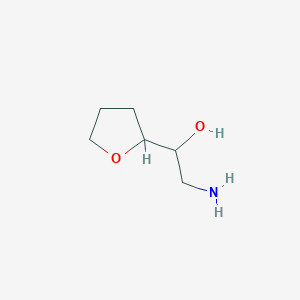

2-Amino-1-(tetrahydro-furan-2-yl)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Amino-1-(tetrahydro-furan-2-yl)-ethanol” is an organic compound that contains an amino group (-NH2), a tetrahydrofuran ring (a five-membered ring containing oxygen), and an ethanol group (-CH2CH2OH). These functional groups suggest that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would include an amino group, a tetrahydrofuran ring, and an ethanol group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures can undergo a variety of reactions. For example, the amino group can participate in acid-base reactions, the tetrahydrofuran ring can undergo ring-opening reactions, and the ethanol group can undergo reactions typical of alcohols .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an ethanol group could make the compound more soluble in water, while the tetrahydrofuran ring could contribute to its stability .Scientific Research Applications

Selective Initiation from Unprotected Aminoalcohols

Unprotected aminoalcohols, specifically 2-(methyl amino)ethanol and diethanolamine, have been utilized as direct initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This process, conducted at 50 °C in tetrahydrofuran, showcases the potential of aminoalcohols in synthesizing telechelic and block copolymers with controlled molar masses and narrow dispersities. The ability to use nonprotected hydroxyl groups in this polymerization highlights the tolerance and versatility of the method for creating advanced polymer structures (Bakkali-Hassani et al., 2018).

Lipase-Catalyzed Asymmetric Acylation

The chemoenzymatic synthesis of furan-based alcohols has been advanced through lipase-catalyzed asymmetric acylation. Using Candida antarctica lipase B and vinyl acetate, this method has been applied to racemic 1-(furan-2-yl)ethanols derived from carbonyl compounds, showing promise for the enantioselective synthesis of these compounds. The study further explored the potential side reactions and their mitigations, providing insights into the kinetic resolution and deprotection of (R)-acetates, demonstrating the enzymatic flexibility in synthesizing enantiomerically enriched furan-based alcohols (Hara et al., 2013).

Copper-Catalyzed Functionalizations of C60

Amino alcohols have been employed in the CuI-catalyzed functionalization of C60, leading to a diverse array of products including fulleromorpholine and fullerooxazepane derivatives. This process, which utilizes aerobic oxygen as the sole oxidant, demonstrates the ability of amino alcohols to partake in complex organic reactions, further expanding their utility in synthetic chemistry (Yang et al., 2017).

Amino Acid-Catalyzed Formation of 2-Vinylfuran

The catalytic activity of amino acids has been leveraged in the transformation of 4-oxo-2-hexenal, a lipid oxidation product, into 2-vinylfuran. This study not only identified the key role of 1-(furan-2-yl)ethanol as an intermediate but also outlined the influence of reaction conditions on the efficiency of this transformation. The findings underscore the potential of amino acids in facilitating chemical reactions, particularly in the formation of valuable furan derivatives (Zeng et al., 2015).

Future Directions

Properties

IUPAC Name |

2-amino-1-(oxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUIHZHGZPZYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375709-26-4 |

Source

|

| Record name | 2-amino-1-(oxolan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)

![(3r,5r,7r)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2928816.png)

![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)

![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)

![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)